molecular formula C14H30O4Si B12540135 1-(Triethoxysilyl)octan-1-one CAS No. 677709-18-1

1-(Triethoxysilyl)octan-1-one

Cat. No.: B12540135
CAS No.: 677709-18-1
M. Wt: 290.47 g/mol
InChI Key: FXEFYXNEOOJHCB-UHFFFAOYSA-N
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Description

1-(Triethoxysilyl)octan-1-one is an organosilane compound featuring a triethoxysilyl group (–Si(OCH₂CH₃)₃) attached to an octanone backbone. The triethoxysilyl group enables covalent bonding to silicon or oxide surfaces, making it valuable for applications such as self-assembled monolayers (SAMs) in molecular electronics or surface functionalization in materials science . The octanone moiety introduces a ketone functional group, which may influence dipole moments and reactivity, allowing for further chemical modifications or interactions in hybrid materials.

Properties

CAS No.

677709-18-1

Molecular Formula

C14H30O4Si

Molecular Weight

290.47 g/mol

IUPAC Name

1-triethoxysilyloctan-1-one

InChI

InChI=1S/C14H30O4Si/c1-5-9-10-11-12-13-14(15)19(16-6-2,17-7-3)18-8-4/h5-13H2,1-4H3

InChI Key

FXEFYXNEOOJHCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Triethoxysilyl)octan-1-one typically involves the reaction of octanone with triethoxysilane under controlled conditions. The reaction is usually catalyzed by a metal catalyst such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 1-(Triethoxysilyl)octan-1-one is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Triethoxysilyl)octan-1-one undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and ethanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

1-(Triethoxysilyl)octan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials, such as mesoporous organosilica materials.

    Biology: Employed in the modification of surfaces for biological assays and cell culture studies.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-(Triethoxysilyl)octan-1-one primarily involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This property makes it an excellent coupling agent for bonding organic and inorganic materials, enhancing the mechanical and chemical properties of the resulting composites.

Comparison with Similar Compounds

Chain Length and SAM Performance

  • Long vs. Short Chains : Triethoxysilyl-terminated compounds with longer alkyl chains (e.g., C11 in Molecule 1) exhibit enhanced SAM ordering and thermal stability compared to shorter analogs (e.g., C3 in Molecule 5) due to increased van der Waals interactions . The octyl chain in 1-(triethoxysilyl)octan-1-one may provide intermediate ordering, balancing flexibility and stability.
  • Electronic Effects : Fluorinated head groups (e.g., in Molecules 1–9 from ) introduce strong dipoles, improving rectification ratios in molecular diodes. The ketone group in 1-(triethoxysilyl)octan-1-one likely generates a weaker dipole than fluorine-substituted imines but offers tunability via ketone reactivity .

Functional Group Reactivity

  • Ketone vs. Imine : The ketone in 1-(triethoxysilyl)octan-1-one allows nucleophilic additions (e.g., Grignard reactions) or reductions, enabling post-functionalization of SAMs. In contrast, imine-terminated silanes () are less reactive under mild conditions, favoring stability in electronic devices .
  • Aromatic Systems: Brominated thienothiophene derivatives () exhibit redshifted absorption spectra and enhanced charge mobility compared to aliphatic ketones, highlighting the trade-off between conductivity and synthetic complexity .

Surface Binding and Crosslinking

  • Monofunctional vs. Bifunctional Silanes: 1-(Triethoxysilyl)octan-1-one binds surfaces via a single triethoxysilyl group, forming monolayers. In contrast, 1,8-bis(triethoxysilyl)octane () crosslinks surfaces, creating denser networks but sacrificing flexibility .

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